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Compound of Interest

Compound Name: 2,4-Dichloro-6-methylaniline

Cat. No.: B042851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dichloro-
6-methylaniline (CAS No: 30273-00-8), a key intermediate in the synthesis of various

pharmaceutical compounds. This document presents an in-depth analysis of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with

detailed experimental protocols and visual representations of its chemical structure and

fragmentation patterns.

Chemical Structure
The molecular structure of 2,4-Dichloro-6-methylaniline is presented below.

Caption: Chemical structure of 2,4-Dichloro-6-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. Below are the predicted ¹H and ¹³C NMR spectral data for 2,4-Dichloro-6-
methylaniline.

¹H NMR Spectral Data
The proton NMR spectrum provides information about the number of different types of protons

and their chemical environments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b042851?utm_src=pdf-interest
https://www.benchchem.com/product/b042851?utm_src=pdf-body
https://www.benchchem.com/product/b042851?utm_src=pdf-body
https://www.benchchem.com/product/b042851?utm_src=pdf-body
https://www.benchchem.com/product/b042851?utm_src=pdf-body
https://www.benchchem.com/product/b042851?utm_src=pdf-body
https://www.benchchem.com/product/b042851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.2 s 1H Ar-H

~6.9 s 1H Ar-H

~4.0 (broad s) s 2H -NH₂

~2.2 s 3H -CH₃

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may

vary based on solvent and experimental conditions.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the different carbon atoms in the

molecule.

Chemical Shift (δ) ppm Assignment

~145 C-NH₂

~135 C-Cl

~130 C-Cl

~128 Ar-C

~125 Ar-C

~120 C-CH₃

~18 -CH₃

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may

vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of aniline derivatives is as follows:
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Sample Preparation: Dissolve 5-10 mg of 2,4-Dichloro-6-methylaniline in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Instrumentation: Utilize a 300-600 MHz NMR spectrometer.[1]

¹H NMR Acquisition:

Pulse Sequence: Standard single pulse.

Number of Scans: 16-64, depending on the sample concentration.[1]

Relaxation Delay: 1-5 seconds.[1]

Spectral Width: Typically -2 to 12 ppm.[1]

¹³C NMR Acquisition:

Pulse Sequence: Standard proton-decoupled pulse sequence.

Number of Scans: A higher number of scans is generally required compared to ¹H NMR to

achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. Phase and baseline corrections are then applied to the resulting spectrum.
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NMR Experimental Workflow

Sample Preparation
(Dissolution in Deuterated Solvent)

Data Acquisition
(¹H, ¹³C NMR)

Data Processing
(Fourier Transform, Phasing)

Spectral Analysis
(Peak Integration, Shift Assignment)

Click to download full resolution via product page

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state

FTIR spectrum of 2,4-Dichloro-6-methylaniline would be expected to show the following

characteristic absorption bands.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3500 Medium, Sharp
N-H stretch (asymmetric and

symmetric)

3000-3100 Medium Aromatic C-H stretch

2850-2960 Medium Aliphatic C-H stretch (-CH₃)

1600-1650 Strong N-H bend

1450-1550 Strong Aromatic C=C stretch

1250-1350 Strong C-N stretch

1000-1100 Strong C-Cl stretch

800-900 Strong Ar-H bend (out-of-plane)

Note: Predicted data based on typical IR frequencies for substituted anilines.

Experimental Protocol for FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 2,4-Dichloro-6-methylaniline with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a

transparent pellet.[2]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.[1]

Resolution: Typically 4 cm⁻¹.[1]

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.[1]
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A background spectrum of the empty sample holder or a pure KBr pellet is recorded and

subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 2,4-Dichloro-6-methylaniline is

expected to show the following key fragments.

m/z Proposed Fragment

175/177/179 [M]⁺ (Molecular Ion)

140/142 [M - Cl]⁺

113 [M - Cl - HCN]⁺

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for

chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).

Proposed Fragmentation Pathway
The fragmentation of 2,4-Dichloro-6-methylaniline under electron ionization is initiated by the

loss of an electron to form the molecular ion. Subsequent fragmentation can occur through

various pathways, with the loss of a chlorine atom being a prominent route.

[C₇H₇Cl₂N]⁺˙
m/z = 175/177

[C₇H₇ClN]⁺
m/z = 140/142

- Cl

[C₆H₅Cl]⁺˙
m/z = 113

- HCN
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Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for GC-MS
Sample Preparation: Prepare a dilute solution of 2,4-Dichloro-6-methylaniline (e.g., 1-10

µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is

suitable for separating aromatic amines.

Injector Temperature: Typically set to 250-280 °C.

Oven Temperature Program: A temperature gradient is used to ensure good separation.

For example, start at 80°C, hold for 1 minute, ramp to 240°C at 10°C/min, then to 290°C at

25°C/min, and hold for 10 minutes.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the

compound (e.g., 200).

Source Temperature: Typically maintained around 230 °C.

Transfer Line Temperature: Maintained at a high temperature (e.g., 290 °C) to prevent

condensation of the analyte.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b042851?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Characterization_of_Synthesized_Aniline_Derivatives_Application_Notes_and_Protocols.pdf
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/product/b042851#spectral-data-of-2-4-dichloro-6-methylaniline-nmr-ir-ms
https://www.benchchem.com/product/b042851#spectral-data-of-2-4-dichloro-6-methylaniline-nmr-ir-ms
https://www.benchchem.com/product/b042851#spectral-data-of-2-4-dichloro-6-methylaniline-nmr-ir-ms
https://www.benchchem.com/product/b042851#spectral-data-of-2-4-dichloro-6-methylaniline-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b042851?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

